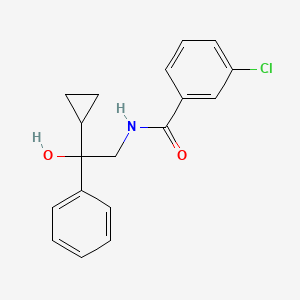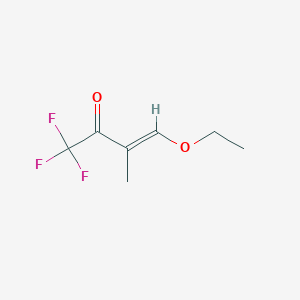
4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide, also known as EPN, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth
One significant application is in enhancing the ability of nerve growth factor (NGF) to stimulate neurite outgrowths. This is evident in a study where a related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), was synthesized. The study focused on evaluating the potential of B-355252 to enhance NGF-induced neurite outgrowths using NS-1 cells (Williams et al., 2010).
Molecular Geometry and Vibrational Frequencies Analysis
Another application involves understanding the molecular geometry and vibrational frequencies of related sulfonamide compounds. A study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide used Density Functional Theory (DFT) for molecular geometry and vibrational frequency calculations, comparing them with experimental data. This research provides insights into the stability and molecular interactions of these compounds (Sarojini et al., 2012).
PET Imaging Agent Synthesis
In the field of imaging, carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential positron emission tomography (PET) agents for imaging human CCR8. This research highlights the role of such compounds in diagnostic imaging and potentially in therapeutic monitoring (Wang et al., 2008).
Antiestrogenic Activity
4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide and its derivatives have been studied for their potential antiestrogenic activity. Research indicates that some derivatives demonstrate significant antiestrogenic activity, which could be valuable in the development of new therapeutic agents (Jones et al., 1979).
Antimicrobial Activity Assessment
The antimicrobial activity of sulfonamide derivatives, including those related to this compound, has been assessed in various studies. These compounds have been evaluated for their effectiveness against different microbial strains, providing insights into their potential as antimicrobial agents (El-Gaby et al., 2018).
Fluorescence Sensing and Imaging
Sulfonamide derivatives have been used in developing fluorescence sensors for detecting ions like Al3+ in aqueous systems. These compounds' ability to enhance fluorescence upon binding specific ions demonstrates their potential in analytical chemistry and biological studies (Mondal et al., 2015).
properties
IUPAC Name |
4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-3-15-9-5-8-12-18(15)21-25(22,23)20-14-13-19(24-4-2)16-10-6-7-11-17(16)20/h5-14,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCJTQHVCPRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2454555.png)




![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2454561.png)


![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2454564.png)

![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)


![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)